molecular formula C15H19N3OS B1271020 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 831241-56-6

4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1271020
CAS No.: 831241-56-6
M. Wt: 289.4 g/mol
InChI Key: ILTFSMASIBWVMF-UHFFFAOYSA-N
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Description

4-Allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an allyl group, a butoxyphenyl group, and a thiol group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be attached through a nucleophilic substitution reaction using 4-butoxyphenyl bromide or chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The allyl and butoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Disulfide or sulfonic acid derivatives.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the biological activity associated with triazole derivatives.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It can serve as a probe or ligand in studies involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may exert its effects by:

    Inhibiting Enzymes: The triazole ring can interact with the active site of enzymes, leading to inhibition of their activity.

    Binding to Receptors: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-Allyl-5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the butoxyphenyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can be leveraged to tailor the compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4-butoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-3-5-11-19-13-8-6-12(7-9-13)14-16-17-15(20)18(14)10-4-2/h4,6-9H,2-3,5,10-11H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTFSMASIBWVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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